

In-Depth Technical Guide: 1-(aminocarbonyl)proline (CAS 125411-62-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Carbamoylpyrrolidine-2-carboxylic acid

Cat. No.: B137483

[Get Quote](#)

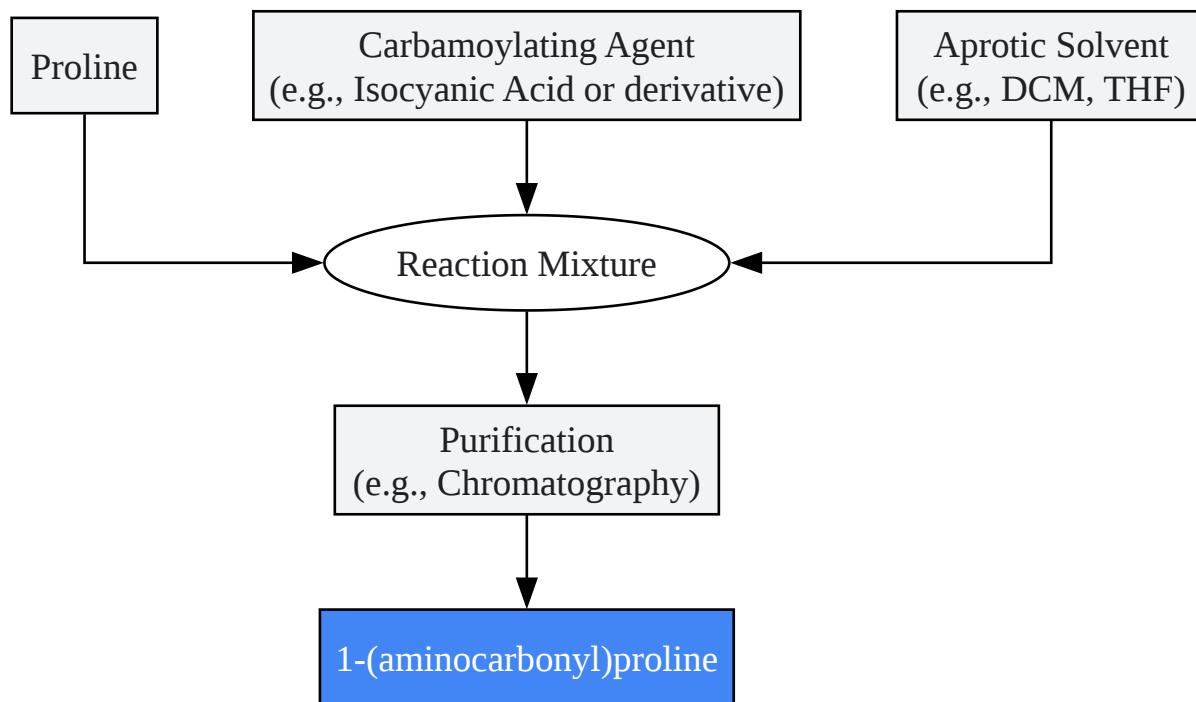
For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(aminocarbonyl)proline, with the CAS number 125411-62-3, is a derivative of the proteinogenic amino acid proline.^{[1][2]} Proline itself is unique among the 20 common amino acids due to its secondary amine, where the alpha-amino group is incorporated into a pyrrolidine ring.^{[3][4]} This rigid structure confers specific conformational constraints within peptides and proteins, making proline a critical residue in protein folding and stability, particularly in collagen.^{[3][4][5]} The addition of an aminocarbonyl group to the nitrogen atom of the proline ring modifies its chemical properties and potential biological activities. This guide provides a comprehensive overview of the available technical information for 1-(aminocarbonyl)proline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(aminocarbonyl)proline is presented in the table below.


Property	Value	Reference
CAS Number	125411-62-3	[1] [2] [6]
Molecular Formula	C6H10N2O3	[1] [2]
Molecular Weight	158.16 g/mol	[1] [2]
Synonyms	Proline, 1-(aminocarbonyl)- (9CI)	[1] [2]
MDL Number	MFCD03936200	[1]

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of 1-(aminocarbonyl)proline are not extensively documented in publicly available literature, general methods for the acylation of proline can be inferred. The synthesis would likely involve the reaction of proline with a suitable carbamoylating agent. A general approach for the synthesis of similar N-acyl proline derivatives involves the reaction of proline with an appropriate acylating agent, such as an isocyanate or a carbamoyl chloride, under controlled conditions.[\[7\]](#) For instance, the synthesis of 1-[(phenylamino)carbonyl]proline is achieved by reacting proline with phenyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[\[7\]](#)

A plausible synthetic route for 1-(aminocarbonyl)proline could involve the reaction of proline with a protected carbamoylating agent, followed by deprotection. Solid-phase synthesis techniques have also been employed for the creation of libraries of substituted proline derivatives for drug discovery purposes.[\[8\]](#)[\[9\]](#)

Below is a generalized workflow for the potential synthesis of 1-(aminocarbonyl)proline.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 1-(aminocarbonyl)proline.

Biological Activity and Potential Applications

Detailed studies on the specific biological activity of 1-(aminocarbonyl)proline are limited in the available literature. However, the biological roles of proline and its derivatives are extensive and provide a basis for potential applications.

Proline metabolism is crucial in various physiological and pathological processes, including cellular signaling, stress response, and energy production.^{[10][11][12]} Proline and its derivatives are integral to the structure of collagen and are involved in wound healing and the proper functioning of joints and tendons.^[4]

Derivatives of proline have been investigated for a range of therapeutic applications. For example, proline analogs are studied as peptidomimetics in drug discovery to create molecules with improved stability and biological activity.^[8] The modification of the proline ring can influence the molecule's interaction with biological targets.

Given that 1-(aminocarbonyl)proline is a derivative of proline, it may have applications in areas where proline metabolism is relevant, such as:

- Drug Discovery: As a building block in the synthesis of more complex molecules with potential therapeutic properties.[\[7\]](#)
- Biochemical Research: As a tool to study enzymes and pathways involved in proline metabolism.

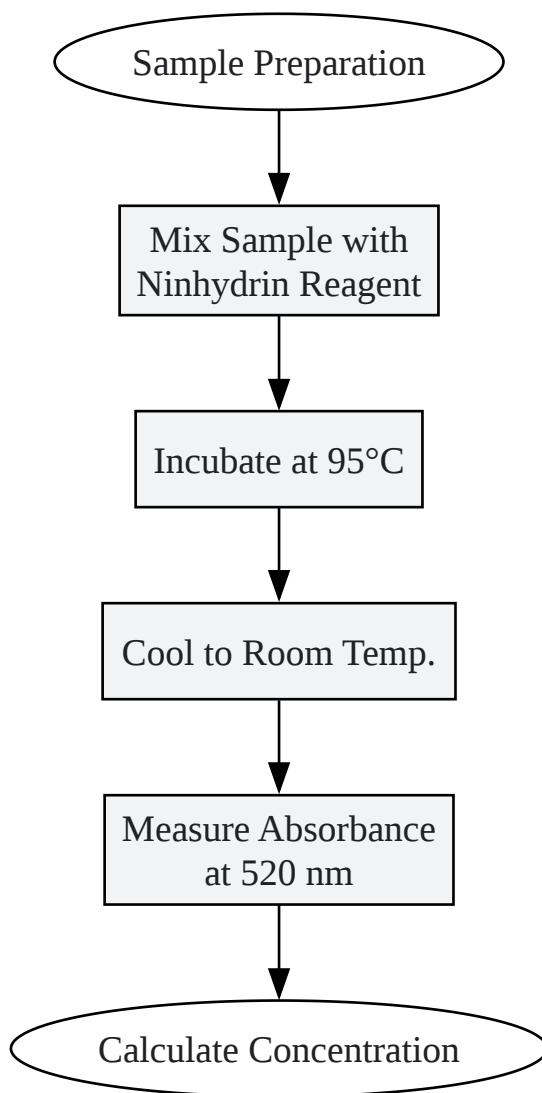
Experimental Protocols

Specific experimental protocols for the use of 1-(aminocarbonyl)proline are not readily available. However, general protocols for handling and analyzing proline and its derivatives can be adapted.

Quantification of Proline and its Derivatives

A common method for the determination of free proline content is the ninhydrin-based assay. [\[13\]](#) This method can be adapted for a microplate reader for high-throughput analysis.

Principle: At a low pH, ninhydrin reacts with proline to form a red chromogen with a maximum absorbance at approximately 520 nm.[\[13\]](#)


Materials:

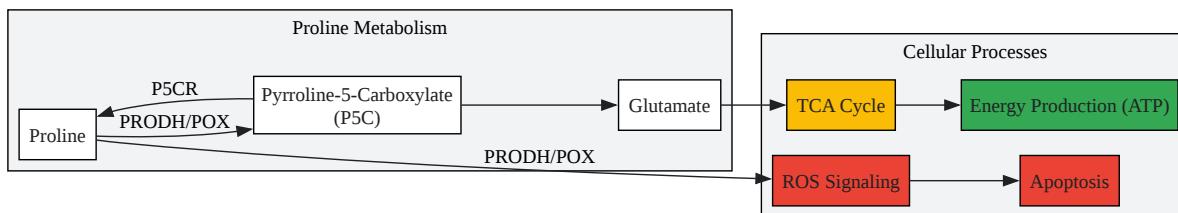
- Sample extract containing 1-(aminocarbonyl)proline
- Proline standards (for calibration curve)
- Reaction mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol[\[13\]](#)

Procedure:

- Prepare a calibration curve using proline standards of known concentrations.
- Mix a known volume of the sample extract with the ninhydrin reaction mix.

- Incubate the mixture at a specific temperature for a defined period (e.g., 20 minutes at 95°C).
- After cooling, measure the absorbance at 520 nm using a spectrophotometer or microplate reader.
- Calculate the concentration of the proline derivative in the sample based on the calibration curve.

[Click to download full resolution via product page](#)


Caption: Workflow for the ninhydrin-based quantification of proline derivatives.

Signaling Pathways Involving Proline Metabolism

While no signaling pathways have been directly attributed to 1-(aminocarbonyl)proline, the metabolism of proline itself is interconnected with several key cellular signaling pathways. The catabolism of proline to glutamate and subsequently to α -ketoglutarate links it to the tricarboxylic acid (TCA) cycle and cellular energy metabolism.^{[3][12]}

Proline metabolism can also influence redox signaling through the production of reactive oxygen species (ROS) by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX).^{[3][12]} This can impact pathways related to apoptosis and cell cycle control.

The diagram below illustrates the central role of proline metabolism in cellular processes.

[Click to download full resolution via product page](#)

Caption: Interconnection of proline metabolism with key cellular signaling pathways.

Conclusion

1-(aminocarbonyl)proline is a proline derivative with potential applications in chemical synthesis and biomedical research. While detailed experimental data and biological studies specifically on this compound are not extensively available, its structural relationship to proline suggests potential roles in areas where proline metabolism is significant. Further research is needed to fully elucidate the chemical properties, biological activities, and potential applications of 1-(aminocarbonyl)proline. The methodologies and pathways described for proline provide a foundational framework for future investigations into this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proline, 1-(aminocarbonyl)- (9CI) | 125411-62-3 [chemicalbook.com]
- 2. Prolin, 1-(aminokarbonil)- (9CI) CAS#: 125411-62-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. 1-(Anilinocarbonyl)proline | 827612-77-1 | Benchchem [benchchem.com]
- 8. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations | MDPI [mdpi.com]
- 10. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 11. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolism of Proline as Microenvironmental Stress Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(aminocarbonyl)proline (CAS 125411-62-3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137483#1-aminocarbonyl-proline-cas-number-125411-62-3-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com